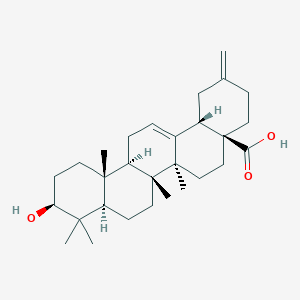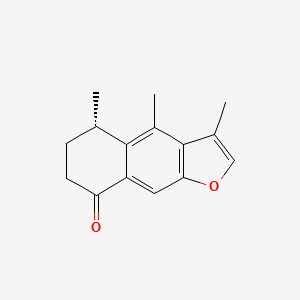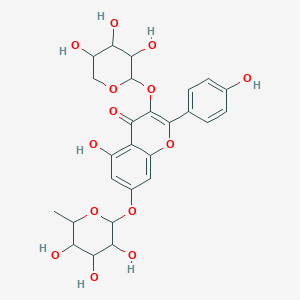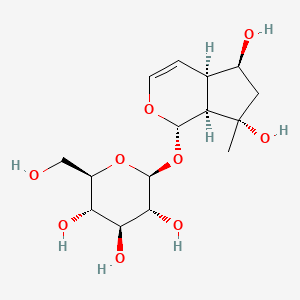
18-Methoxycoronaridine, (+/-)-
Overview
Description
18-Methoxycoronaridine (18-MC) is a derivative of ibogaine, developed by a research team at Albany Medical College and the University of Vermont . It is a small molecule under investigation in clinical trials . It has been effective in reducing self-administration of various substances such as morphine, cocaine, methamphetamine, nicotine, and sucrose in animal studies . It has also shown anorectic effects in obese rats .
Synthesis Analysis
The synthesis of 18-MC has been achieved in 13 steps with an overall yield of 7% . Both enantiomers of 18-MC have been obtained either by chemical resolution of (±)-18-MC or by enantioselective total synthesis using chiral auxiliaries .Molecular Structure Analysis
The molecular formula of 18-MC is C22H28N2O3 . It has an average mass of 368.469 Da and a monoisotopic mass of 368.209991 Da . The IUPAC name is methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo .Chemical Reactions Analysis
The predominant pathway of 18-MC metabolism in vitro in human liver microsomes is the formation of 18-hydroxycoronaridine (18-HC), primarily catalyzed by the polymorphic CYP2C19 .Physical And Chemical Properties Analysis
The physical and chemical properties of 18-MC include a molecular formula of C22H28N2O3, an average mass of 368.469 Da, and a monoisotopic mass of 368.209991 Da .Scientific Research Applications
Potential Treatment for Drug Abuse
18-Methoxycoronaridine (18-MC) is investigated as a potential treatment for various forms of drug abuse. It has shown efficacy in decreasing drug self-administration in animal models. Its action is attributed to being a somewhat selective antagonist at α3β4 nicotinic receptors. Low dose combinations of 18-MC with other drugs known to have similar actions have been effective in decreasing both morphine and methamphetamine self-administration in rats (Glick, Maisonneuve, & Kitchen, 2002).
Modulation of Nicotine Self-Administration
In studies focusing on nicotine addiction, combinations of 18-MC with drugs like mecamylamine, dextromethorphan, and bupropion were found to decrease nicotine self-administration in rats. This supports the hypothesis that diencephalic pathways with high densities of α3β4 nicotinic receptors modulate pathways more directly involved in drug reinforcement (Glick, Maisonneuve, & Kitchen, 2002).
Action in Medial Habenula and Interpeduncular Nucleus
18-MC's action in the brain areas like the medial habenula and the interpeduncular nucleus has been linked to its ability to modulate morphine self-administration in rats. Local administration of 18-MC in these areas decreased morphine self-administration, suggesting a role of α3β4 nicotinic receptors in these regions (Glick, Ramirez, Livi, & Maisonneuve, 2006).
Potential Anti-Obesity Agent
18-MC has also been explored as a potential anti-obesity agent. It has been shown to reduce sucrose intake and prevent the development of sucrose-induced obesity in rats. It does not induce a conditioned taste aversion, indicating its proactive effect for 24 hours without aversion to sucrose (Taraschenko, Maisonneuve, & Glick, 2010).
Anti-HIV-1 Activity
18-MC exhibits antiretroviral activity, inhibiting HIV-1 infection in human peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages. It inhibits the replication of primary isolates of HIV-1 in a dose-dependent manner at non-cell-toxic concentrations (Silva et al., 2004).
Future Directions
18-MC was in the early stages of human testing by Savant HWP before being acquired by MindMed . It went into Phase-II trials in Brazil for treatment of Leishmaniasis at the Evandro Chagas Institute . A phase 2a study of MM-110 treatment in patients experiencing opioid withdrawal is set to commence in Q2 2022 . The future of 18-MC seems promising, with potential applications in the treatment of various forms of drug abuse and other conditions .
properties
IUPAC Name |
methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQBBHYRQYDEG-SVBQBFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-Methoxycoronaridine | |
CAS RN |
308123-60-6, 188125-42-0 | |
| Record name | 18-Methoxycoronaridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308123-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolunicant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188125420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Methoxycoronaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308123606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-methoxycoronaridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolunicant, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX8NQX91Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zolunicant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG463BM9RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B1257310.png)

![(1S,13S,21R)-4,16,17-trimethoxy-1,12-dimethyl-6,8-dioxa-12-azapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-2,4,9,14,16,18-hexaen-21-ol](/img/structure/B1257313.png)
![(2S,3R)-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid](/img/structure/B1257314.png)
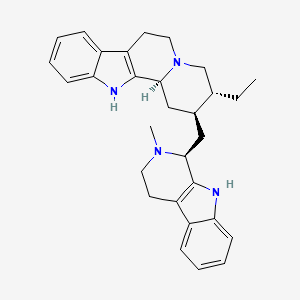

![1-(2,6-Dimethoxyphenyl)-N-[[3-methyl-4-[6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-8H-pyrrolo[3,4-g]quinolin-7-yl]phenyl]methylsulfonyl]cyclopropane-1-carboxamide](/img/structure/B1257320.png)
